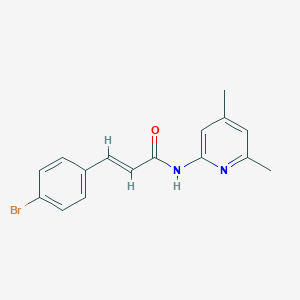
2-(3-methylphenyl)-1-propyl-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenyl)-1-propyl-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It has been studied extensively due to its potential applications in various fields, such as medicinal chemistry, material science, and environmental science.
科学研究应用
2-(3-methylphenyl)-1-propyl-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It also has potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. In addition, it has been studied for its potential as an antimicrobial agent, as it can inhibit the growth of various bacteria and fungi.
作用机制
The mechanism of action of 2-(3-methylphenyl)-1-propyl-1H-benzimidazole is not fully understood. However, it is believed to exert its anticancer activity through the induction of apoptosis, which is a programmed cell death process. It may also inhibit the growth of cancer cells by interfering with cell cycle progression. In addition, it may exert its anti-inflammatory activity by inhibiting the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(3-methylphenyl)-1-propyl-1H-benzimidazole has been shown to exhibit various biochemical and physiological effects. It can induce the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells. It can also inhibit the activity of enzymes involved in the metabolism of drugs and xenobiotics. In addition, it can affect the expression of genes involved in various cellular processes, such as cell cycle regulation and apoptosis.
实验室实验的优点和局限性
The advantages of using 2-(3-methylphenyl)-1-propyl-1H-benzimidazole in lab experiments include its high yield and purity, as well as its potential applications in various fields. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 2-(3-methylphenyl)-1-propyl-1H-benzimidazole. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to study its potential applications in material science, such as in the development of sensors and catalysts. In addition, further studies are needed to fully understand its mechanism of action and to identify its potential side effects.
合成方法
The synthesis of 2-(3-methylphenyl)-1-propyl-1H-benzimidazole can be achieved through several methods, including the condensation of 3-methylbenzaldehyde with propionitrile followed by cyclization with o-phenylenediamine. Another method involves the reaction of 3-methylbenzaldehyde with propionic acid and o-phenylenediamine in the presence of a catalyst. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
属性
IUPAC Name |
2-(3-methylphenyl)-1-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-3-11-19-16-10-5-4-9-15(16)18-17(19)14-8-6-7-13(2)12-14/h4-10,12H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUVTDQBUSMVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-1-propyl-1H-benzimidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-methoxyphenyl)-5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5810602.png)
![2-(1-pyrrolidinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5810608.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5810618.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B5810629.png)
![N-(2-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B5810631.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5810632.png)


![2-(2,4-dichlorophenyl)-N'-[(2-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5810657.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5810684.png)
![N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5810688.png)